molecular formula C15H16N2O B183706 2-Amino-N-(4-ethyl-phenyl)-benzamide CAS No. 60624-39-7

2-Amino-N-(4-ethyl-phenyl)-benzamide

Cat. No.: B183706
CAS No.: 60624-39-7
M. Wt: 240.3 g/mol
InChI Key: VSRZMOHTAFADKL-UHFFFAOYSA-N
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Description

2-Amino-N-(4-ethyl-phenyl)-benzamide is an organic compound with the molecular formula C15H16N2O It is a derivative of benzamide, featuring an amino group at the second position and an ethyl-substituted phenyl group at the nitrogen atom

Mechanism of Action

The mechanism of action of “2-Amino-N-(4-ethyl-phenyl)-benzamide” is not clear from the available information. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions of “2-Amino-N-(4-ethyl-phenyl)-benzamide” are not clear from the available information. Its use in proteomics research suggests it may have applications in studying protein function and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-ethyl-phenyl)-benzamide typically involves the reaction of 2-aminobenzamide with 4-ethylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-ethyl-phenyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-N-(4-ethyl-phenyl)-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-methyl-phenyl)-benzamide
  • 2-Amino-N-(4-chloro-phenyl)-benzamide
  • 2-Amino-N-(4-methoxy-phenyl)-benzamide

Uniqueness

2-Amino-N-(4-ethyl-phenyl)-benzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethyl group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Properties

IUPAC Name

2-amino-N-(4-ethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRZMOHTAFADKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356923
Record name 2-Amino-N-(4-ethyl-phenyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60624-39-7
Record name 2-Amino-N-(4-ethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60624-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(4-ethyl-phenyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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